molecular formula C18H23ClFNO2 B5296497 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride

2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride

Cat. No. B5296497
M. Wt: 339.8 g/mol
InChI Key: BXMNXRQHNHVGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride is a chemical compound that has been synthesized for various scientific research applications. It is a hydrochloride salt form of the compound and is commonly referred to as FBA-TPP.

Mechanism of Action

The mechanism of action of 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride involves its binding to the GPR35 receptor. This binding results in the inhibition of GPR35-mediated signaling pathways. The exact downstream effects of this inhibition are still being studied, but it is believed to be involved in the regulation of inflammation, pain, and cardiovascular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride are still being studied. However, it has been shown to be a potent and selective antagonist of the GPR35 receptor. This suggests that it may have potential therapeutic applications in the treatment of inflammation, pain, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride in lab experiments is its potency and selectivity as a GPR35 antagonist. This allows for more precise and targeted studies of the GPR35 signaling pathway. However, one of the limitations of using this compound is its relatively complex synthesis method. This may limit its availability and increase the cost of research.

Future Directions

There are many future directions for the use of 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride in scientific research. One potential direction is the study of its effects on other GPCRs. This could help to elucidate the role of GPR35 in various physiological processes and identify potential therapeutic targets. Another potential direction is the development of more efficient synthesis methods for this compound. This could increase its availability and decrease the cost of research. Additionally, the use of FBA-TPP in animal models could help to further elucidate its potential therapeutic applications in the treatment of inflammation, pain, and cardiovascular disease.

Synthesis Methods

The synthesis method for 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride involves a multi-step process. The first step involves the reaction of 2-[(2-fluorobenzyl)oxy]benzaldehyde with 2-methyl-1-propanol in the presence of a base catalyst. This reaction produces the intermediate compound 2-[(2-fluorobenzyl)oxy]benzyl 2-methyl-1-propanol ether. The second step involves the reaction of this intermediate compound with benzylamine in the presence of a reducing agent. This reaction produces the final compound 2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride.

Scientific Research Applications

2-({2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-methyl-1-propanol hydrochloride has been synthesized for various scientific research applications. One of the main applications is for the study of the G protein-coupled receptor (GPCR) signaling pathway. This compound has been shown to be a potent and selective antagonist of the G protein-coupled receptor 35 (GPR35). GPR35 is a receptor that has been implicated in various physiological processes, including inflammation, pain, and cardiovascular function. The use of FBA-TPP in GPR35 research can help to elucidate the role of this receptor in these physiological processes.

properties

IUPAC Name

2-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2.ClH/c1-18(2,13-21)20-11-14-7-4-6-10-17(14)22-12-15-8-3-5-9-16(15)19;/h3-10,20-21H,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMNXRQHNHVGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=CC=C1OCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[(2-Fluorophenyl)methoxy]phenyl]methylamino]-2-methylpropan-1-ol;hydrochloride

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